1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Overview
Description
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a complex organic compound belonging to the class of polyketides. Polyketides are secondary metabolites produced by plants, fungi, and bacteria, and they exhibit a wide range of biological activities . This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenylated xanthone core.
Scientific Research Applications
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polyketides and other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interactions with proteins such as kinases and transcription factors suggest its potential role in modulating cell signaling pathways and gene expression.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound affects gene expression by regulating the activity of transcription factors, leading to changes in cellular metabolism and proliferation. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, depending on the context, and alter gene expression by interacting with transcription factors . The compound’s ability to scavenge free radicals and reduce oxidative stress is attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues, such as the liver and kidneys, have been observed, suggesting its potential for targeted therapeutic applications . Additionally, its interactions with cellular transporters can influence its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the mitochondria has been linked to its role in modulating mitochondrial function and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone typically involves the use of polyketide synthase enzymes. These enzymes catalyze the formation of the polyketide backbone, which is then modified through various enzymatic reactions to introduce the hydroxyl, methoxy, and prenyl groups . The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that express the necessary polyketide synthase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the target compound .
Chemical Reactions Analysis
Types of Reactions
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthones .
Mechanism of Action
The mechanism of action of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prenylated xanthones and polyketides, such as:
- 1,3,6,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- 1,6,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- 1,3,5,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Uniqueness
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is unique due to its specific arrangement of functional groups and its distinct biological activities. The presence of the methoxy group at the 3-position and the prenyl group at the 2-position differentiates it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANZTDKTFGJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556803 | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110187-11-6 | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110187-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7RT2A4Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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